4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid 4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16528910
InChI: InChI=1S/C24H23NO4/c1-14-11-16(13-15-7-6-10-20(28-2)23(15)29-3)22-18(12-14)21(24(26)27)17-8-4-5-9-19(17)25-22/h4-10,13-14H,11-12H2,1-3H3,(H,26,27)/b16-13+
SMILES:
Molecular Formula: C24H23NO4
Molecular Weight: 389.4 g/mol

4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid

CAS No.:

Cat. No.: VC16528910

Molecular Formula: C24H23NO4

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid -

Specification

Molecular Formula C24H23NO4
Molecular Weight 389.4 g/mol
IUPAC Name (4E)-4-[(2,3-dimethoxyphenyl)methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid
Standard InChI InChI=1S/C24H23NO4/c1-14-11-16(13-15-7-6-10-20(28-2)23(15)29-3)22-18(12-14)21(24(26)27)17-8-4-5-9-19(17)25-22/h4-10,13-14H,11-12H2,1-3H3,(H,26,27)/b16-13+
Standard InChI Key FBYDLGAYDZRFSK-DTQAZKPQSA-N
Isomeric SMILES CC1C/C(=C\C2=C(C(=CC=C2)OC)OC)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O
Canonical SMILES CC1CC(=CC2=C(C(=CC=C2)OC)OC)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C₂₄H₂₃NO₄, corresponds to a molecular weight of 389.4 g/mol. Its IUPAC name, 4-[(2,3-dimethoxyphenyl)methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid, reflects a tetrahydroacridine scaffold substituted at the 4-position with a 2,3-dimethoxyphenylmethylidene group and a carboxylic acid moiety at the 9-position . The conjugated π-system of the acridine core, combined with electron-donating methoxy groups, confers distinct electronic properties that influence reactivity and biological interactions.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₂₄H₂₃NO₄
Molecular Weight389.4 g/mol
Solubility (Water)Not explicitly reported
Melting PointUndisclosed in available data
Hazard ClassificationSkin/Eye Irritant (Category 2)

Synthesis and Reaction Chemistry

Condensation-Based Synthesis

The primary synthetic route involves a condensation reaction between a tetrahydroacridine precursor and a 2,3-dimethoxyphenyl aldehyde derivative. This reaction proceeds via nucleophilic attack of the acridine’s amine group on the aldehyde carbonyl, followed by dehydration to form the methylidene bridge. Optimal conditions typically employ polar aprotic solvents like ethanol or dichloromethane at elevated temperatures (60–80°C).

Reaction Dynamics

The compound’s α,β-unsaturated ketone moiety enables participation in Michael additions and Diels-Alder reactions, though specific examples remain undocumented in the available literature. Stability studies suggest susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating inert atmospheres during storage .

Biological Activity and Mechanistic Insights

Enzyme and Receptor Interactions

Hazard TypePrecautionary MeasuresSource
Skin ContactWash with soap/water; remove contaminated clothing
Eye ExposureRinse cautiously for 15 minutes; seek medical attention if irritation persists
InhalationMove to fresh air; administer oxygen if breathing is labored
StorageKeep in tightly sealed containers in cool, dry, ventilated areas away from oxidizers

Future Research Directions

Mechanistic Elucidation

Priority areas include:

  • Target Identification: Proteomic studies to map binding partners.

  • Structure-Activity Relationships (SAR): Modifying the dimethoxyphenyl or carboxylic acid groups to optimize potency.

  • In Vivo Toxicology: Assessing chronic toxicity and pharmacokinetics in model organisms.

Formulation Challenges

The compound’s poor aqueous solubility—a common issue with polycyclic aromatics—may limit bioavailability. Strategies such as salt formation (e.g., ethanolamine derivatives) or nanoparticle encapsulation could enhance dissolution, as demonstrated in structurally related compounds .

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